molecular formula C12H26ClN B1419437 N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride CAS No. 1193389-29-5

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride

Cat. No.: B1419437
CAS No.: 1193389-29-5
M. Wt: 219.79 g/mol
InChI Key: HEYFIRRVHUXNPM-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a cyclohexane ring substituted with an isopropyl group and a propyl group, along with an amine functional group that is protonated to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.

    Substitution Reactions: The introduction of the isopropyl and propyl groups onto the cyclohexane ring is carried out through substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Amination: The amine group is introduced via amination reactions, often using ammonia or amine precursors.

    Formation of Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various amines or hydrocarbons.

Scientific Research Applications

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(propan-2-yl)-4-propylcyclohexan-1-amine: The non-hydrochloride form of the compound.

    N-(propan-2-yl)-4-methylcyclohexan-1-amine hydrochloride: A similar compound with a methyl group instead of a propyl group.

    N-(propan-2-yl)-4-ethylcyclohexan-1-amine hydrochloride: A compound with an ethyl group in place of the propyl group.

Uniqueness

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

N-propan-2-yl-4-propylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.ClH/c1-4-5-11-6-8-12(9-7-11)13-10(2)3;/h10-13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYFIRRVHUXNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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